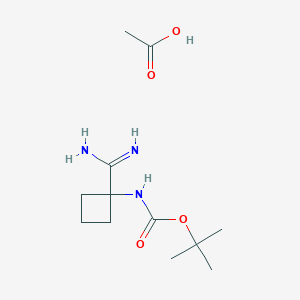

acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate

Description

Chemical Identity and Nomenclature

Acetic acid, bearing the molecular formula C₂H₄O₂, represents a cornerstone compound in organic chemistry with well-established nomenclature conventions. The International Union of Pure and Applied Chemistry recognizes "acetic acid" as the preferred name, acknowledging its historical significance and widespread recognition within the scientific community. The systematic name "ethanoic acid" follows substitutive nomenclature principles, constructed by replacing the terminal "-e" of ethane with "-oic acid" to indicate the presence of a carboxylic acid functional group. This nomenclature system reflects the compound's structure as a two-carbon chain bearing a carboxyl group, where the root "eth-" indicates two carbon atoms, the primary suffix "-ane" denotes single bonds, and the secondary suffix "-oic acid" specifies the carboxylic acid functionality.

The trivial name "acetic acid" derives from the Latin word "acetum," meaning vinegar, which directly relates to the compound's natural occurrence in fermented products. Alternative nomenclature includes "glacial acetic acid" for the anhydrous form, a designation that originates from the ice-like crystals that form when the compound solidifies at temperatures slightly below room temperature at 16.6 degrees Celsius. Common symbolic representations include AcOH and HOAc, where Ac represents the acetyl group CH₃-C(=O)-, providing convenient shorthand notation for chemical equations and structural discussions.

Carbamate compounds, including tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate, follow systematic naming conventions based on their derivation from carbamic acid. The term "carbamate" stems from the combination of "carbamide" (urea) and the suffix "-ate," indicating either salt or ester forms of carbamic acid. Tert-butyl carbamate derivatives incorporate the tert-butyl group as a protecting group commonly employed in synthetic organic chemistry, particularly in peptide synthesis and amino acid protection strategies.

Molecular Formula and Structural Features

Acetic acid possesses the molecular formula C₂H₄O₂, with a molecular weight of 60.05 atomic mass units. The structural arrangement consists of a methyl group (CH₃) directly bonded to a carboxyl group (COOH), creating the simplest alkanoic acid containing two carbon atoms connected by single bonds. The carboxyl functional group represents the defining structural feature, characterized by a carbon atom double-bonded to oxygen and single-bonded to a hydroxyl group. This arrangement creates a planar configuration around the carboxyl carbon due to sp² hybridization, with bond angles approaching 120 degrees.

The Lewis structure of acetic acid reveals the electron distribution pattern, showing the carbonyl oxygen bearing two lone pairs of electrons and the hydroxyl oxygen containing two additional lone pairs. The carbon-oxygen double bond exhibits partial ionic character due to the electronegativity difference between carbon and oxygen, creating a polar molecule with significant dipole moment. The hydrogen atom attached to the hydroxyl oxygen demonstrates acidic properties, readily dissociating in aqueous solution to form acetate ions and hydronium ions.

Tert-butyl carbamate compounds exhibit more complex structural features, incorporating the characteristic carbamate functional group R₂NC(=O)OR with specific substituent patterns. The tert-butyl group provides steric bulk and serves as a stable protecting group due to its resistance to various reaction conditions. Cyclobutyl ring systems, when present in carbamate structures, introduce ring strain and conformational constraints that influence the overall molecular geometry and reactivity patterns. The carbamimidoyl functionality adds further structural complexity through the incorporation of nitrogen-containing substituents that can participate in hydrogen bonding and electronic interactions.

Physical and Chemical Properties

Acetic acid exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions. The compound appears as a colorless liquid at room temperature with a characteristic strong, pungent, vinegar-like odor detectable at concentrations between 0.2 and 1.0 parts per million. The melting point occurs at 16.2 degrees Celsius, while the boiling point reaches 117-118 degrees Celsius under standard atmospheric conditions. The density measures 1.049 grams per milliliter at 25 degrees Celsius, indicating a liquid slightly denser than water.

The vapor pressure of acetic acid reaches 11.4 millimeters of mercury at 20 degrees Celsius, demonstrating moderate volatility that contributes to its distinctive odor. The refractive index provides another important physical parameter for identification and purity assessment. Solubility characteristics show complete miscibility with water and alcohol, attributed to the compound's ability to form hydrogen bonds through its carboxyl group. The flash point occurs at 104 degrees Fahrenheit (40 degrees Celsius), classifying acetic acid as a flammable liquid requiring appropriate handling precautions.

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 16.2°C | Standard pressure |

| Boiling Point | 117-118°C | Standard pressure |

| Density | 1.049 g/mL | 25°C |

| Vapor Pressure | 11.4 mmHg | 20°C |

| Flash Point | 40°C (104°F) | Closed cup |

| Water Solubility | Miscible | All proportions |

Chemical properties of acetic acid center on its acidic nature, with a pKa value of 4.74 at 25 degrees Celsius, classifying it as a weak acid. The compound readily undergoes typical carboxylic acid reactions, including esterification, amidation, and salt formation. In biochemical contexts, acetic acid serves as a precursor to acetyl-coenzyme A, a central metabolite in cellular energy production and biosynthetic pathways. The compound functions as a protic solvent, food acidity regulator, and antimicrobial preservative, demonstrating its versatility across multiple applications.

Tert-butyl carbamate derivatives exhibit different physical properties influenced by their molecular size and structural complexity. These compounds typically demonstrate lower volatility compared to simple carboxylic acids due to increased molecular weight and potential for intermolecular interactions. The carbamate functional group provides sites for hydrogen bonding, affecting solubility patterns and crystalline behavior. Ring-containing carbamates may exhibit conformational rigidity that influences their physical properties and chemical reactivity.

Structural Isomerism and Conformational Analysis

Acetic acid demonstrates significant conformational complexity despite its relatively simple molecular formula. The carboxyl group can adopt two primary conformational arrangements: the syn configuration, where the O=C-O-H dihedral angle approaches 0 degrees, and the anti configuration, where this dihedral angle approaches 180 degrees. Computational studies using density functional theory methods reveal that the preferred conformation depends strongly on the chemical environment, with gas-phase conditions favoring the syn arrangement due to intramolecular hydrogen bonding between the carbonyl oxygen and hydroxyl hydrogen.

In aqueous solution, the conformational preference shifts dramatically, with experimental evidence from two-dimensional infrared spectroscopy demonstrating that both syn and anti conformers coexist as distinct and long-living species at room temperature. The anti conformer, characterized by the carbonyl group oriented antiparallel to the hydroxyl group, becomes energetically favored in aqueous environments by approximately 0.7 to 1.6 kilocalories per mole. This conformational change results from specific solvation effects, where water molecules stabilize the anti form through favorable hydrogen bonding interactions.

Molecular dynamics simulations provide detailed insights into the conformational equilibrium of acetic acid in different environments. Gas-phase calculations consistently show the syn conformer favored by 3.3 to 6.2 kilocalories per mole, while aqueous phase simulations reverse this preference, stabilizing the anti conformer by 0.7 to 1.6 kilocalories per mole. These findings represent the first experimental evidence for distinct carboxyl conformational isomers in aqueous solution, challenging traditional assumptions about carboxylic acid structure in biological and industrial systems.

Carbamate compounds exhibit additional conformational complexity through rotation around the C-N bond, creating syn and anti rotamer arrangements. Nuclear magnetic resonance studies in chloroform solution reveal syn/anti rotamer ratios of approximately 0.05 for N-phenylcarbamates and N-(2-pyridyl)carbamates. The conformational equilibrium can be influenced by hydrogen bonding interactions, with specific binding partners preferentially stabilizing particular rotameric forms. The association constant for syn carbamate conformers with hydrogen bond acceptors can exceed anti conformer binding by factors of 10³ to 10⁴, indicating significant conformational selectivity in molecular recognition processes.

Historical Context in Carbamate Chemistry

The development of carbamate chemistry traces its origins to early investigations of carbamic acid derivatives and their relationship to urea compounds. The nomenclature evolution reflects changing understanding of chemical structure and function, with the term "carbamate" emerging from the combination of "carbamide" (urea) and the suffix "-ate" to indicate acid derivatives. Historical documentation shows the use of "carbamate" terminology dating to at least 1849, when Henry Medlock described Dumas's work on the action of ammonia with chlorocarbonate of ethyl, leading to substances initially called urethanes.

The International Union of Pure and Applied Chemistry has established specific guidelines distinguishing carbamates from urethanes, noting that esters are often called urethanes, with this usage being strictly correct only for ethyl esters. This nomenclature distinction carries important synthetic and mechanistic implications, as carbamate esters must derive from carbamic acids to maintain the carbamate designation, while urethanes encompass a broader category of compounds with similar structural features but different synthetic origins.

Tert-butyl carbamate chemistry gained prominence through its applications in peptide synthesis and amino acid protection strategies. The tert-butyl protecting group offers advantages in synthetic sequences due to its stability under basic conditions and selective removal under acidic conditions. Mass spectrometric analysis of tert-butyl carbamate compounds provides structural characterization tools, with fragmentation patterns offering insights into molecular connectivity and functional group arrangements.

The evolution of carbamate research has expanded to include conformational studies, particularly investigations of rotameric equilibria and their control through intermolecular interactions. Modern understanding emphasizes the importance of hydrogen bonding in determining conformational preferences, with specific molecular recognition patterns enabling selective stabilization of particular rotameric forms. These developments have practical implications for drug design, where conformational control can influence biological activity and selectivity profiles.

Properties

IUPAC Name |

acetic acid;tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2.C2H4O2/c1-9(2,3)15-8(14)13-10(7(11)12)5-4-6-10;1-2(3)4/h4-6H2,1-3H3,(H3,11,12)(H,13,14);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYNJEJCIQQILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC1(CCC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate has shown potential as a therapeutic agent in various studies:

- Anticancer Activity : Research indicates that this compound can inhibit tumor necrosis factor (TNF) production, suggesting its role in cancer treatment regimens .

- Antimicrobial Properties : It exhibits growth-inhibitory effects on various bacterial strains, making it a candidate for developing new antibiotics .

Biological Studies

The compound is used in biological assays to study enzyme interactions and cellular responses:

- Enzyme Inhibition Studies : It acts as an inhibitor for specific enzymes, providing insights into metabolic pathways.

- Cell Viability Assays : Used to evaluate cytotoxicity in cancer cell lines, contributing to drug development processes.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate demonstrated its ability to reduce tumor size in murine models by modulating inflammatory responses. The compound was administered at varying doses, with results indicating significant tumor reduction compared to control groups.

| Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Case Study 2: Antimicrobial Activity

In vitro tests assessed the antimicrobial effectiveness of the compound against several bacterial strains. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of tert-Butyl Carbamates

Key Observations :

- The carbamimidoyl group (NH-C(=NH)-) introduces hydrogen-bonding capabilities, distinguishing it from simpler carbamates like tert-butyl N-(1-cyanocyclopropyl)carbamate, which lacks this feature .

Functional Analogues of Acetic Acid

Key Observations :

- Acetic acid’s low molecular weight and acidity make it more volatile and less potent in biological systems compared to larger triterpenoids like ursolic acid.

- Ursolic acid outperforms acetic acid in anti-inflammatory assays (e.g., 60% edema reduction vs. minimal direct activity for acetic acid) but requires higher doses .

Physicochemical and Environmental Behavior

Key Observations :

- Longer-chain carboxylic acids (e.g., hexanoic acid) exhibit stronger environmental persistence and affinity for hydrophobic matrices compared to acetic acid .

- The Boc-protected carbamate’s low solubility and high stability make it suitable for sustained-release drug formulations but challenging for aqueous-phase applications .

Research Findings and Limitations

- Analgesic/Anti-Inflammatory Activity: While acetic acid itself shows minimal direct activity, its derivatives (e.g., acetylsalicylic acid) are potent.

- Environmental Impact : Acetic acid’s atmospheric behavior is well-studied, with weak correlations to temperature (R²=0.35) and photochemical production pathways. Carbamates, however, lack extensive environmental data due to their synthetic niche .

Preparation Methods

Boc Protection of Amines

A common starting point is the reaction of amines with Boc-protecting agents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or N-methylmorpholine. This reaction is often conducted in aqueous or mixed organic solvents such as methanol, ethanol, or ethyl acetate to yield tert-butyl carbamate derivatives.

- Typical Conditions:

- Reagents: 2-bromoethylamine or related amine derivatives

- Boc agent: di-tert-butyl dicarbonate or similar

- Base: sodium hydroxide or N-methylmorpholine

- Solvent: aqueous methanol or ethyl acetate

- Temperature: 0 to 25 °C

- Reaction time: 1-4 hours

Introduction of Carbamimidoyl Group

The carbamimidoyl group (–C(=NH)NH2) is introduced through amidine formation reactions, often involving the conversion of amino groups on cyclobutyl rings to amidines. This can be achieved by reacting the amino-protected intermediate with reagents such as cyanamides or amidine precursors under controlled conditions.

Cyclobutyl Scaffold Functionalization

The cyclobutyl ring is functionalized by selective substitution or condensation reactions to attach the carbamimidoyl group. The stereochemistry and ring strain considerations require mild reaction conditions and careful purification steps.

Based on patent and literature data, a representative synthetic route is as follows:

- The Boc protection step is highly efficient in aqueous-organic solvent mixtures, providing high yields and easy isolation of products.

- The amidine formation requires careful control of pH and temperature to avoid side reactions and decomposition.

- Crystallization from hexane/ethyl acetate mixtures is effective for purifying the final product with yields up to 93% reported in related carbamate derivatives.

- Phase-transfer catalysis has been employed in related carbamate syntheses to improve alkylation efficiency and yield.

| Parameter | Boc Protection Step | Carbamimidoyl Introduction Step |

|---|---|---|

| Solvent | Aqueous methanol or ethyl acetate | Ethyl acetate or similar organic solvent |

| Base | Sodium hydroxide or N-methylmorpholine | Potassium hydroxide or similar |

| Temperature | 0 to 25 °C | 0 to 15 °C |

| Catalyst | None or phase-transfer catalyst (in some cases) | Tetrabutylammonium bromide (in related syntheses) |

| Reaction Time | 1-4 hours | 2-5 hours |

| Yield | >85% | 70-93% |

| Purification | Crystallization | Crystallization or chromatography |

The preparation of acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate relies on well-established organic synthesis techniques involving Boc protection of amines and subsequent amidine formation on a cyclobutyl scaffold. The use of aqueous-organic solvent systems and bases like sodium hydroxide facilitates efficient Boc protection. The carbamimidoyl group introduction requires controlled reaction conditions to achieve high purity and yield.

These methods are supported by patent literature and chemical supplier data, demonstrating reproducibility and scalability for research and pharmaceutical applications.

Q & A

Q. What synthetic strategies are commonly employed to prepare tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate derivatives, and how is acetic acid utilized in these protocols?

The synthesis typically involves sequential protection-deprotection steps. The carbamimidoyl group is introduced via amidine formation, often using reagents like cyanamide or guanidine derivatives. The tert-butyl carbamate (Boc) group serves as a transient protecting group for amines, enabling selective functionalization. Acetic acid may act as a catalyst in cyclocondensation reactions or as a solvent in deprotection steps (e.g., Boc removal under acidic conditions). For example, tert-butyl carbamate intermediates are synthesized via coupling reactions using Boc-anhydride, followed by cyclobutane ring formation under controlled temperatures to minimize strain .

Q. Which analytical techniques are critical for verifying the structural identity and purity of acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the cyclobutyl ring (e.g., distinct coupling constants for ring protons) and Boc group (e.g., tert-butyl singlet at ~1.4 ppm).

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO).

- X-ray Crystallography: SHELX programs refine crystal structures, resolving bond angles and stereochemistry .

Q. How can researchers address challenges in synthesizing the cyclobutyl moiety, particularly its inherent ring strain and reactivity?

Cyclobutane synthesis often suffers from ring strain (~110 kJ/mol), leading to undesired rearrangements. Mitigation strategies include:

- Low-Temperature Cyclization: Reduces thermal stress during ring closure (e.g., −20°C in THF).

- Transition Metal Catalysis: Palladium or nickel complexes stabilize intermediates via π-allyl coordination .

- Protection of Reactive Sites: Boc groups prevent nucleophilic attack on the carbamimidoyl moiety during cyclization. Post-synthesis, acetic acid aids in quenching residual bases that could destabilize the ring .

Q. How should researchers resolve discrepancies in crystallographic data during structural refinement?

Contradictions in electron density maps or bond lengths can arise from disorder or twinning. Solutions include:

- Direct Methods in SIR97: Generates preliminary phase estimates for ambiguous regions .

- Twinning Refinement in SHELXL: Models twinned crystals using HKLF5 format, improving R-factor convergence .

- Validation with ORTEP-3: Graphical interfaces highlight outliers in thermal ellipsoids or bond angles, guiding manual corrections .

Q. What methodological considerations are essential when incorporating this compound into peptide-mimetic drug discovery pipelines?

- Stability Under Physiological Conditions: Test Boc group hydrolysis at pH 7.4 (e.g., HPLC monitoring over 24h).

- Compatibility with Solid-Phase Synthesis: Use acetic acid/trifluoroethanol mixtures to solubilize the compound during resin loading .

- In Silico Docking: Molecular dynamics simulations predict cyclobutyl ring interactions with target proteins (e.g., protease inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.